(Z)-4-(1-Propenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-4-(1-Propenyl)phenol” is a chemical compound that is part of the phenol family . Phenols are known to readily react with the hydroxyl radical (OH˙), which is the most powerful atmospheric oxidant and is also most often used in advanced oxidation processes (AOP) for wastewater treatment .
Synthesis Analysis
The synthesis of “(Z)-4-(1-Propenyl)phenol” can involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “(Z)-4-(1-Propenyl)phenol” is similar to that of other phenols, with the addition of a propenyl group . The position of substituents on the aromatic ring is important for the formation of adducts .Chemical Reactions Analysis
In terms of chemical reactions, “(Z)-4-(1-Propenyl)phenol” can undergo a variety of transformations. For instance, it can be involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-4-(1-Propenyl)phenol” are similar to those of other phenols. It is known to readily react with the hydroxyl radical (OH˙), especially at higher temperatures .Mechanism of Action
Future Directions
Future research on “(Z)-4-(1-Propenyl)phenol” could focus on further developing the synthesis process, exploring new chemical reactions, and investigating its potential applications in various fields . The selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity is a promising area of research .
properties
CAS RN |
85960-81-2 |
---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
4-[(Z)-prop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2- |
InChI Key |
UMFCIIBZHQXRCJ-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C1=CC=C(C=C1)O |
SMILES |
CC=CC1=CC=C(C=C1)O |
Canonical SMILES |
CC=CC1=CC=C(C=C1)O |
Other CAS RN |
85960-81-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.